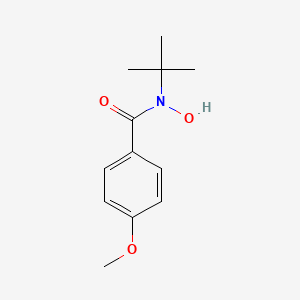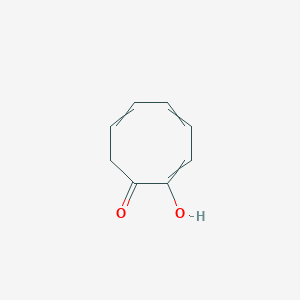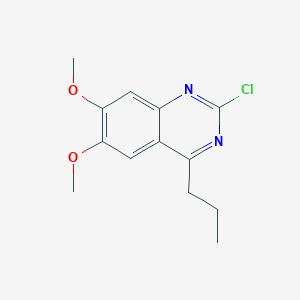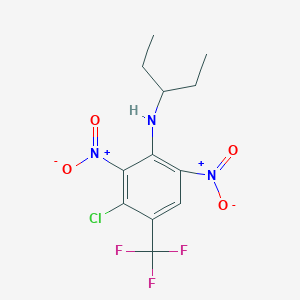
2,3,6-Trimethyloct-4-ene-2,3,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethyloct-4-ene-2,3,6-triol is an organic compound characterized by the presence of three hydroxyl groups (-OH) and a double bond within its carbon chain This compound falls under the category of polyhydroxy alcohols, which are known for their multiple hydroxyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloct-4-ene-2,3,6-triol typically involves multi-step organic reactions. One common method is the hydroxylation of a precursor compound, such as 2,3,6-Trimethyloct-4-ene, using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to facilitate the hydroxylation reaction. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethyloct-4-ene-2,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) at elevated pressure.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0-5°C.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3,6-Trimethyloctane-2,3,6-triol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethyloct-4-ene-2,3,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethyloct-4-ene-2,3,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trimethyloctane-2,3,6-triol: Lacks the double bond, resulting in different reactivity and applications.
2,3,6-Trimethylhexane-2,3,6-triol: Shorter carbon chain, affecting its physical and chemical properties.
2,3,6-Trimethylhept-4-ene-2,3,6-triol: Similar structure but with a different carbon chain length, influencing its behavior in reactions.
Uniqueness
2,3,6-Trimethyloct-4-ene-2,3,6-triol is unique due to its combination of three hydroxyl groups and a double bond within an eight-carbon chain. This structural arrangement provides distinct reactivity and versatility, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
58497-15-7 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2,3,6-trimethyloct-4-ene-2,3,6-triol |
InChI |
InChI=1S/C11H22O3/c1-6-10(4,13)7-8-11(5,14)9(2,3)12/h7-8,12-14H,6H2,1-5H3 |
InChI-Schlüssel |
UEAIZJMLUFNYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=CC(C)(C(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)






![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)

![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

